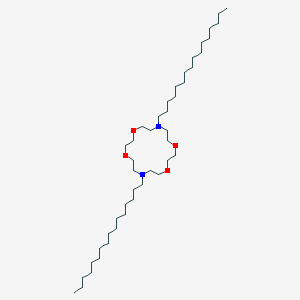
7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7,16-Dihexadécyl-1,4,10,13-tétraoxa-7,16-diazacyclooctadécane est un composé organique complexe appartenant à la classe des éthers-couronnes. Les éthers-couronnes sont des composés chimiques cycliques qui sont constitués d'un cycle contenant plusieurs groupes éther. Ce composé particulier est connu pour sa capacité à former des complexes stables avec divers ions métalliques, ce qui le rend précieux dans diverses applications scientifiques et industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 7,16-Dihexadécyl-1,4,10,13-tétraoxa-7,16-diazacyclooctadécane implique généralement la réaction du 1,4,10,13-tétraoxa-7,16-diazacyclooctadécane avec le bromure d'hexadécyle dans des conditions basiques. La réaction est généralement effectuée dans un solvant tel que l'acétonitrile ou le tétrahydrofurane, avec une base comme le carbonate de potassium pour faciliter la réaction de substitution nucléophile.
Méthodes de production industrielle
À l'échelle industrielle, la production de ce composé peut impliquer des procédés continus pour garantir une qualité et un rendement constants. L'utilisation de réacteurs automatisés et un contrôle précis des conditions de réaction telles que la température, la pression et les concentrations des réactifs sont essentiels pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le 7,16-Dihexadécyl-1,4,10,13-tétraoxa-7,16-diazacyclooctadécane subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants forts comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure d'aluminium et de lithium.
Substitution : Les réactions de substitution nucléophile sont fréquentes, en particulier celles impliquant les groupes éther.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure d'aluminium et de lithium dans l'éther anhydre.
Substitution : Halogénures d'alkyle en présence d'une base comme le carbonate de potassium.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools.
Substitution : Formation de dérivés alkylés.
Applications de la recherche scientifique
Le 7,16-Dihexadécyl-1,4,10,13-tétraoxa-7,16-diazacyclooctadécane a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes avec des ions métalliques.
Biologie : Employé dans l'étude du transport des ions à travers les membranes biologiques.
Médecine : Investigé pour son utilisation potentielle dans les systèmes de délivrance de médicaments en raison de sa capacité à encapsuler des ions métalliques.
Industrie : Utilisé dans l'extraction et la séparation des ions métalliques des mélanges.
Mécanisme d'action
Le mécanisme d'action du 7,16-Dihexadécyl-1,4,10,13-tétraoxa-7,16-diazacyclooctadécane implique la formation de complexes stables avec des ions métalliques. Les atomes d'oxygène éther et les atomes d'azote dans la structure cyclique se coordonnent avec les ions métalliques, les stabilisant et facilitant leur transport ou leur séparation. Cette coordination est cruciale pour ses applications dans le transport d'ions et l'extraction des métaux.
Applications De Recherche Scientifique
7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the study of ion transport across biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Industry: Utilized in the extraction and separation of metal ions from mixtures.
Mécanisme D'action
The mechanism of action of 7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane involves the formation of stable complexes with metal ions. The ether oxygen atoms and nitrogen atoms in the ring structure coordinate with the metal ions, stabilizing them and facilitating their transport or separation. This coordination is crucial for its applications in ion transport and metal extraction.
Comparaison Avec Des Composés Similaires
Composés similaires
1,4,10,13-Tétraoxa-7,16-diazacyclooctadécane : Un éther-couronne plus simple sans les groupes hexadécyle.
7,16-Dibenzyl-1,4,10,13-tétraoxa-7,16-diazacyclooctadécane : Contient des groupes benzyle au lieu de groupes hexadécyle.
Unicité
Le 7,16-Dihexadécyl-1,4,10,13-tétraoxa-7,16-diazacyclooctadécane est unique en raison de ses longues chaînes alkyles, qui améliorent sa solubilité dans les solvants non polaires et améliorent sa capacité à interagir avec les environnements hydrophobes. Cela le rend particulièrement utile dans les applications nécessitant le transport d'ions métalliques dans des milieux non polaires.
Propriétés
Formule moléculaire |
C44H90N2O4 |
|---|---|
Poids moléculaire |
711.2 g/mol |
Nom IUPAC |
7,16-dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C44H90N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-45-33-37-47-41-43-49-39-35-46(36-40-50-44-42-48-38-34-45)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 |
Clé InChI |
NSPIJRABMHXEIR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN1CCOCCOCCN(CCOCCOCC1)CCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Disodium;2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12286533.png)
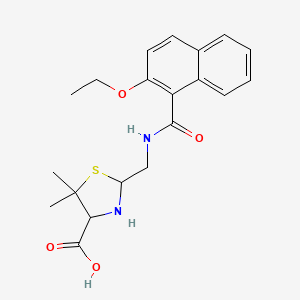

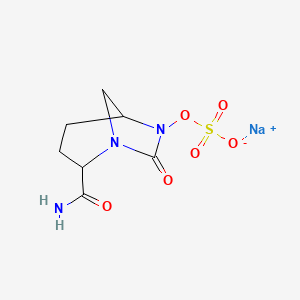
![2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B12286550.png)
![L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B12286557.png)



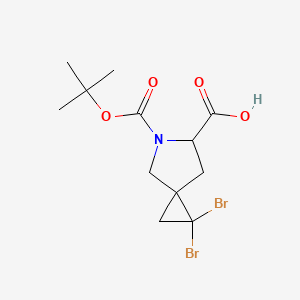
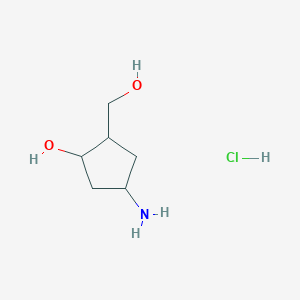
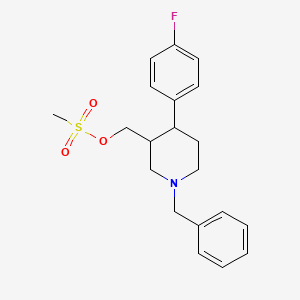
![1,1,3-Trimethyl-2-[3-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-2-en-1-yl]-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B12286617.png)

